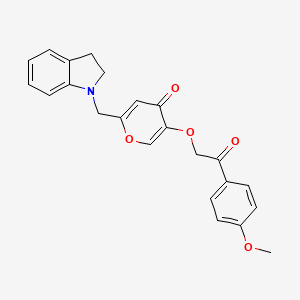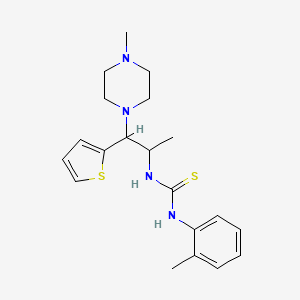
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is known for its unique structure and promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell proliferation and differentiation. Additionally, it has been found to inhibit the activity of cyclin-dependent kinases, which play a critical role in cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one are diverse and depend on the specific application of the compound. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one in lab experiments include its potent biological activities and unique structure. However, the limitations of using this compound include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one. One potential area of focus is the development of this compound as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, the synthesis method of this compound could be optimized to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one involves the reaction of indole-2-carboxaldehyde with ethyl 2-(4-methoxyphenyl)acetate to form the intermediate compound. This intermediate is then reacted with 2,3-epoxybutanone in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one has been extensively studied for its potential applications in drug development. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. Additionally, this compound has been found to be a potent inhibitor of several enzymes, including tyrosine kinases and cyclin-dependent kinases.
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-18-8-6-17(7-9-18)22(26)14-29-23-15-28-19(12-21(23)25)13-24-11-10-16-4-2-3-5-20(16)24/h2-9,12,15H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWXLYHALKSLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)
![5-amino-N-(2-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

![6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2518060.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2518061.png)


![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2518064.png)
